molecular formula C4H10ClNO B13339026 4-Aminobut-2-en-1-ol hydrochloride

4-Aminobut-2-en-1-ol hydrochloride

Cat. No.: B13339026
M. Wt: 123.58 g/mol
InChI Key: GZFFGGSJDOWSQZ-TYYBGVCCSA-N
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Description

4-Aminobut-2-en-1-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNO It is a hydrochloride salt of 4-aminobut-2-en-1-ol, which is an organic compound containing both an amino group and an alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobut-2-en-1-ol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-phthalimidobut-2-yn-1-ol with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction conditions typically involve heating the mixture under reflux and then crystallizing the product from methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobut-2-en-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

4-Aminobut-2-en-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Aminobut-2-en-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobut-2-yn-1-ol hydrochloride: Similar structure but with a triple bond instead of a double bond.

    4-Aminobut-2-en-1-ol: The free base form without the hydrochloride salt.

    4-Aminobutanol: A saturated analog with no double bond.

Uniqueness

4-Aminobut-2-en-1-ol hydrochloride is unique due to its combination of an amino group and an alcohol group with a double bond, which provides distinct reactivity and potential for various applications compared to its analogs .

Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

(E)-4-aminobut-2-en-1-ol;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4-6;/h1-2,6H,3-5H2;1H/b2-1+;

InChI Key

GZFFGGSJDOWSQZ-TYYBGVCCSA-N

Isomeric SMILES

C(/C=C/CO)N.Cl

Canonical SMILES

C(C=CCO)N.Cl

Origin of Product

United States

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